

# An In-depth Technical Guide to Methyl 6-aminonicotinate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 6-aminonicotinate

Cat. No.: B027165

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## Abstract

**Methyl 6-aminonicotinate**, identified by the CAS number 36052-24-1, is a pivotal pyridine-based chemical intermediate.<sup>[1][2]</sup> Its structural features, comprising a pyridine ring substituted with an amino group and a methyl ester, render it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its significant role in the development of novel therapeutic agents, particularly as a precursor to histone deacetylase 3 (HDAC3) inhibitors and glucokinase activators.

## Chemical and Physical Properties

**Methyl 6-aminonicotinate** is typically a white to light yellow or pink crystalline powder.<sup>[1][3]</sup> A summary of its key properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	36052-24-1	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	152.15 g/mol	[1][2]
Appearance	White to light yellow-beige or pink powder/crystal	[1][3][5]
Melting Point	158-162 °C	[1][2]
Boiling Point (Predicted)	304.5 ± 22.0 °C	[1][6]
Density (Predicted)	1.238 ± 0.06 g/cm <sup>3</sup>	[1][6]
Solubility	Soluble in DMSO and Methanol.[1] >22.8 µg/mL at pH 7.4.[7]	[1][7]
pKa (Predicted)	4.78 ± 0.13	[1]
InChI Key	JACPD LJUQLKABC-UHFFFAOYSA-N	[1][7]
SMILES	COC(=O)C1=CN=C(C=C1)N	[1][7]

## Spectroscopic Data

While comprehensive spectral data in peer-reviewed literature is not readily available, purchasing entities can typically obtain NMR, HPLC, and LC-MS data from suppliers.[8][9] PubChem provides access to experimental FT-IR and Raman spectra.[7]

**Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, and C=N/C=C stretching of the pyridine ring.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- <sup>1</sup>H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the ester group.

- $^{13}\text{C}$  NMR: The carbon NMR would display signals corresponding to the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.

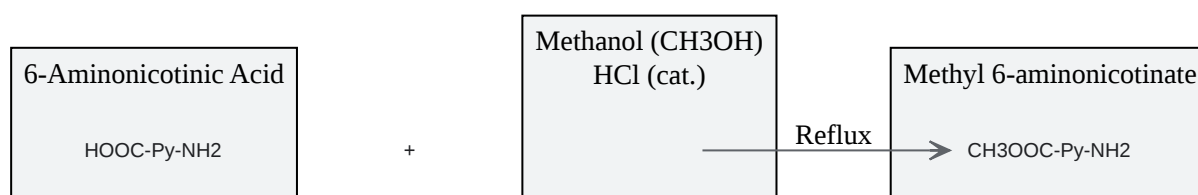
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). A high-resolution mass spectrometry (HRMS) result has been reported with a calculated m/e for the molecular ion ( $\text{M}^+$ ) of 152.0586, and a measured value of 152.0586.[10]

## Experimental Protocols

### Synthesis of Methyl 6-aminonicotinate

**Methyl 6-aminonicotinate** can be synthesized via Fischer esterification of 6-aminonicotinic acid.[11]

Reaction Scheme:



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**Caption: Synthesis of Methyl 6-aminonicotinate.**

Materials:

- 6-aminonicotinic acid
- Methanol (MeOH)
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ )

- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Water

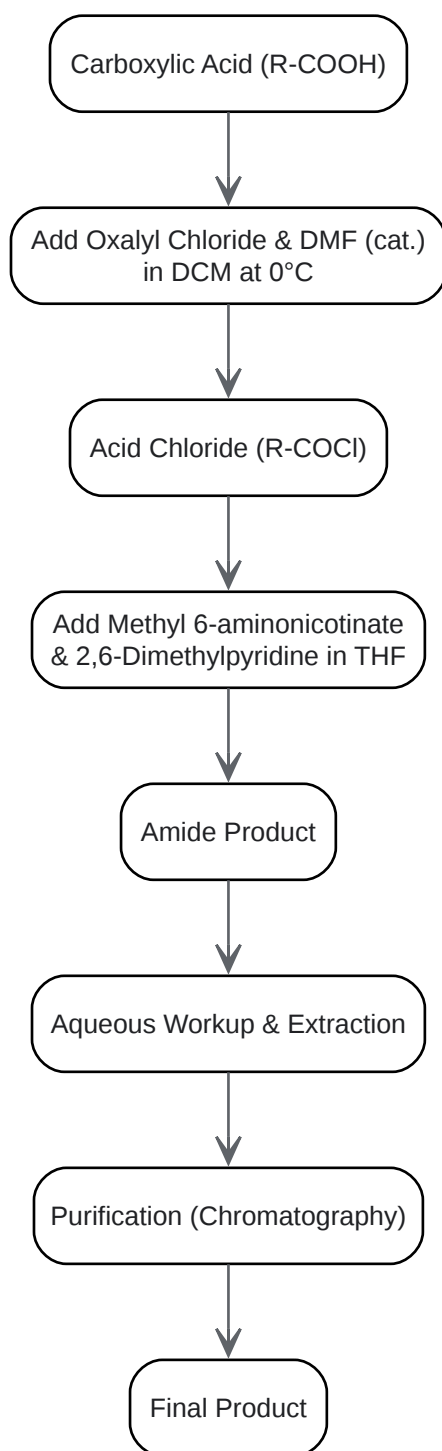
#### Procedure:

- A mixture of 6-aminonicotinic acid (e.g., 4.0 g, 28.9 mmol), methanol (75 mL), and a catalytic amount of concentrated hydrochloric acid (e.g., 4 mL) is placed in a round-bottom flask equipped with a reflux condenser.
- The reaction mixture is heated to reflux and maintained for approximately 16 hours.
- Upon completion, the mixture is cooled to room temperature (approx. 25 °C).
- The methanol is removed under reduced pressure using a rotary evaporator.
- Water (e.g., 20 mL) is added to the resulting solid residue.
- The pH of the aqueous solution is carefully adjusted to 8 with sodium bicarbonate.
- The aqueous layer is extracted three times with ethyl acetate (3 x 25 mL).
- The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **Methyl 6-aminonicotinate**.[\[10\]](#)

## Application in Amide Synthesis

**Methyl 6-aminonicotinate** serves as a nucleophile in amide bond formation, a common step in the synthesis of bioactive molecules. The following is a general protocol for its reaction with an acid chloride, which can be formed in situ from a carboxylic acid using oxalyl chloride.

#### Workflow:



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**Caption:** General workflow for amide synthesis.

Materials:

- A suitable carboxylic acid
- Oxalyl chloride (2.0 M solution in Dichloromethane (DCM))
- Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- **Methyl 6-aminonicotinate**
- 2,6-Dimethylpyridine
- Dichloromethane (DCM)
- Water
- Anhydrous sodium sulfate

Procedure:

- To a solution of the carboxylic acid in anhydrous DCM at 0 °C, add a catalytic amount of DMF.
- Slowly add a 2.0 M solution of oxalyl chloride in DCM dropwise.
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (approx. 25 °C).
- Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride.
- Re-dissolve the acid chloride residue in anhydrous THF.
- In a separate flask, prepare a solution of **Methyl 6-aminonicotinate** and 2,6-dimethylpyridine in anhydrous THF.
- Add the solution from step 6 dropwise to the acid chloride solution from step 5.
- Stir the reaction mixture at room temperature for approximately 16 hours.

- Dilute the reaction with water and extract with DCM (e.g., 3 x 50 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography.[\[10\]](#)

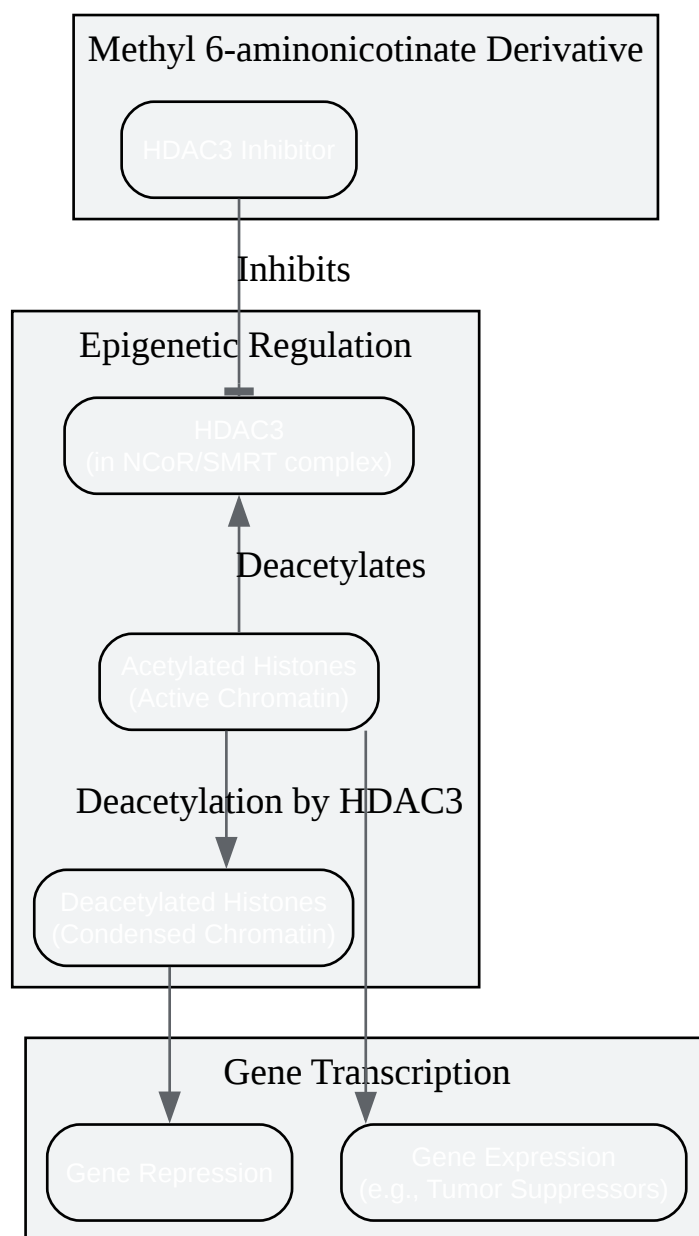
## Applications in Drug Discovery

**Methyl 6-aminonicotinate** is a valuable starting material for the synthesis of various pyridine derivatives with therapeutic potential.[\[11\]](#)

### Histone Deacetylase 3 (HDAC3) Inhibitors

**Methyl 6-aminonicotinate** has been utilized in the synthesis of selective inhibitors for Histone Deacetylase 3 (HDAC3), an enzyme implicated in cancer and inflammatory diseases.[\[11\]](#)

HDAC3 is a class I HDAC that, typically as part of a corepressor complex (e.g., NCoR/SMRT), removes acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression.[\[8\]](#) Inhibitors derived from this scaffold can modulate gene expression, making them attractive candidates for therapeutic intervention.



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**Caption:** Role of HDAC3 inhibitors in gene expression.

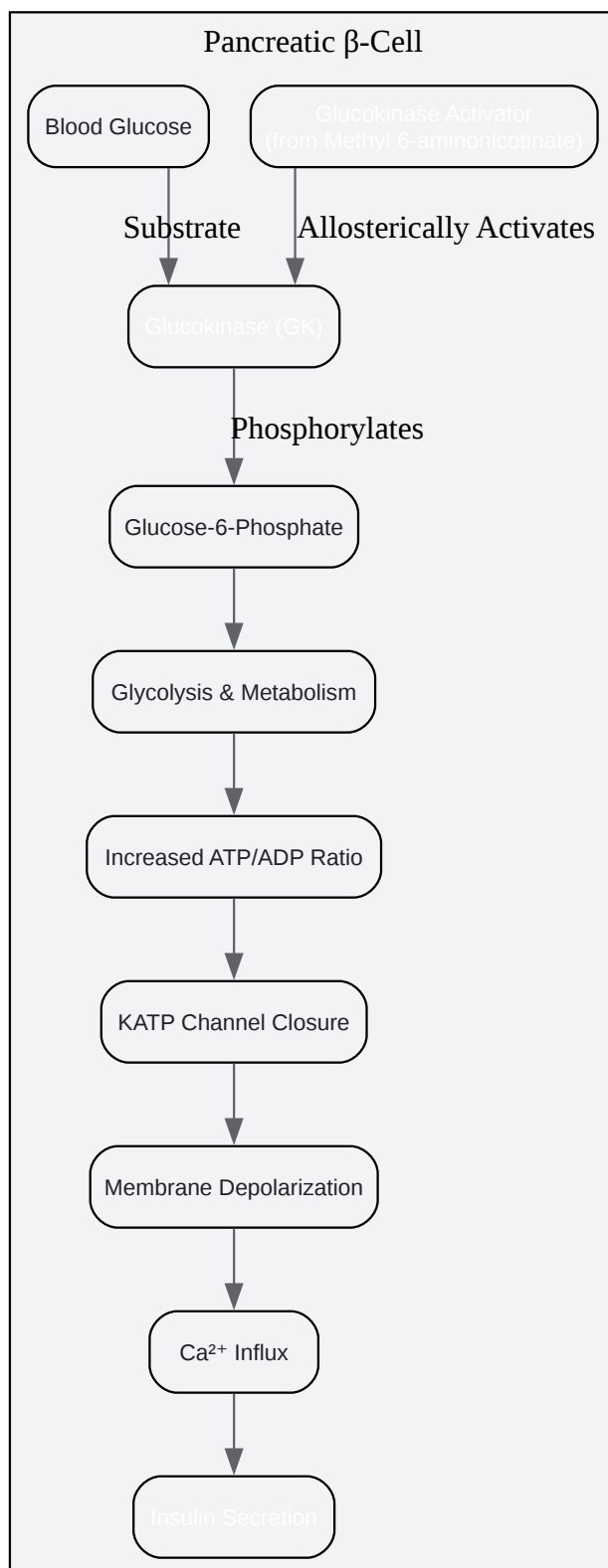
## Glucokinase (GK) Activators

This versatile building block is also a key component in the synthesis of glucokinase (GK) activators, which represent a promising therapeutic strategy for type 2 diabetes.[11]

Glucokinase acts as a glucose sensor in pancreatic  $\beta$ -cells and hepatocytes. In  $\beta$ -cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin



secretion. Allosteric activators of GK enhance the enzyme's affinity for glucose, thereby promoting insulin release and hepatic glucose uptake.[\[12\]](#)[\[13\]](#)



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**Caption:** Glucokinase activation pathway in  $\beta$ -cells.

## Safety and Handling

**Methyl 6-aminonicotinate** is classified as an irritant.[1][3] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

- GHS Hazard Statements: H315, H319, H335[7]
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[7]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, dark place in a tightly sealed container.[1][6]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-aminonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027165#methyl-6-aminonicotinate-cas-number-and-properties]

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